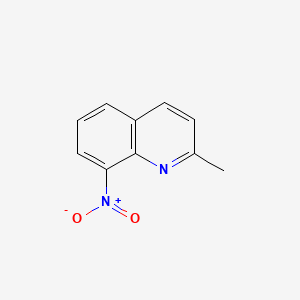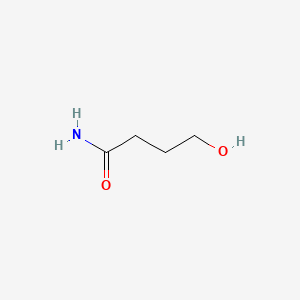
(1R,3R)-3-aminocyclohexanol
Vue d'ensemble
Description
(1R,3R)-3-Aminocyclohexanol (ACH) is an organic compound that belongs to the cyclohexanols family. It is a derivative of cyclohexanol with an amino group at the 3-position on the ring. ACH is a colorless liquid with a mild odor and is miscible with water and most organic solvents. It is a chiral compound, meaning it exists in two different forms, or enantiomers, which are mirror images of each other. ACH has a variety of uses in the scientific and industrial fields, including as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
Peptide Conformation Studies
(1R,3R)-3-Aminocyclohexanol derivatives have been utilized to study peptide conformations. For instance, diastereomeric six-membered ring α,α-disubstituted α-amino acids derived from (1R,3R)-3-aminocyclohexanol were synthesized and used to prepare homopeptides. These peptides formed helical structures in solution and demonstrated specific conformations in the crystal state, contributing to the understanding of peptide backbone structures (Hirata et al., 2015).
Synthesis of Aminocyclohexanols
Research on the synthesis of N-substituted aminocyclohexanols, including derivatives of (1R,3R)-3-aminocyclohexanol, has shown potential applications in antimicrobial additives. A highly selective one-pot synthesis method was developed, indicating the versatility of these compounds in creating substances with high antibacterial and antifungal activity (Sadygov et al., 2018).
Enzymatic Cascade Reactions
An innovative enzymatic cascade reaction was developed to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane, showcasing the potential of (1R,3R)-3-aminocyclohexanol derivatives in chiral amine synthesis. This method highlights the growing interest in biocatalysis for producing complex organic molecules with high enantiopurity (Skalden et al., 2016).
Optical Determination of Enantiomeric Excess
The study of enantiomeric excess (ee) and diastereomeric excess (de) in compounds with multiple stereocenters, such as (1R,3R)-3-aminocyclohexanol derivatives, has been advanced through optical analysis using dynamic-covalent assemblies. This approach is critical for assessing the purity and composition of chiral substances in pharmaceutical research (Herrera et al., 2019).
Mécanisme D'action
Target of Action
The primary target of (1R,3R)-3-aminocyclohexanol is the glutathione peroxidase 4 (GPX4) protein . GPX4 is a key enzyme involved in the prevention of oxidative stress in cells by reducing lipid hydroperoxides to their corresponding alcohols .
Mode of Action
(1R,3R)-3-aminocyclohexanol interacts with GPX4, leading to a reduction in the expression of the GPX4 protein . This interaction induces a type of cell death known as ferroptosis, which is characterized by the accumulation of lethal lipid peroxides . The compound also increases the expression of p62 and Nrf2 proteins and inactivates Keap1 in certain cells .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving GPX4, a key player in the regulation of oxidative stress in cells . By reducing the expression of GPX4, (1R,3R)-3-aminocyclohexanol disrupts the normal functioning of this pathway, leading to an increase in oxidative stress and the induction of ferroptosis .
Pharmacokinetics
It is known that the compound is transported into cells via specific transporters
Result of Action
The result of (1R,3R)-3-aminocyclohexanol’s action is the induction of ferroptosis, a form of cell death characterized by the accumulation of lethal lipid peroxides . This can lead to the death of cancer cells, making the compound a potential candidate for cancer chemotherapy .
Action Environment
The efficacy and stability of (1R,3R)-3-aminocyclohexanol can be influenced by various environmental factors. For example, the pH level of the tumor microenvironment can affect the activity of the transporters responsible for the uptake of the compound into cells Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action
Propriétés
IUPAC Name |
(1R,3R)-3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309957 | |
| Record name | (1R,3R)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-aminocyclohexanol | |
CAS RN |
721884-82-8 | |
| Record name | (1R,3R)-3-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721884-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclohexanol, (1R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3R)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOCYCLOHEXANOL, (1R,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7L26R9Y9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)









